molecular formula C9H12N2O B13892363 (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

(3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13892363
M. Wt: 164.20 g/mol
InChI Key: DQVJCDONHAWZSR-RCOVLWMOSA-N
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Description

(3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with significant interest in various fields of scientific research. This compound features a cyclopropyl group, a methyl group, and a nitrile group attached to a pyrrolidine ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a ligand in enzyme studies and as a probe for understanding protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into molecular recognition processes .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the development of new drugs targeting various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for applications in polymer science and catalysis .

Mechanism of Action

The mechanism of action of (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and context .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3R,4R)-3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1

InChI Key

DQVJCDONHAWZSR-RCOVLWMOSA-N

Isomeric SMILES

C[C@H]1CNC(=O)[C@]1(C#N)C2CC2

Canonical SMILES

CC1CNC(=O)C1(C#N)C2CC2

Origin of Product

United States

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